Cyclohexyl(phenyl)methanol basic properties
Cyclohexyl(phenyl)methanol basic properties
An In-depth Technical Guide to the Core Properties of Cyclohexyl(phenyl)methanol
Introduction
Cyclohexyl(phenyl)methanol, also known as cyclohexylphenylcarbinol, is a secondary alcohol distinguished by its unique molecular architecture, which incorporates both a bulky, alicyclic cyclohexyl group and a planar, aromatic phenyl group attached to a carbinol center.[1][2] This structural combination imparts a specific set of steric and electronic properties that make it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its hydroxyl group serves as a versatile handle for numerous chemical transformations, while the lipophilic nature of the hydrocarbon rings can influence the biological activity and membrane permeability of derivative compounds.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical characterization of cyclohexyl(phenyl)methanol for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The distinct physical and chemical characteristics of cyclohexyl(phenyl)methanol are foundational to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its isolation and purification, and its structural elucidation.
Core Physicochemical Properties
A summary of the key physicochemical data for cyclohexyl(phenyl)methanol is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O | [2][3][4][5] |
| Molecular Weight | 190.28 g/mol | [2][3][5][6] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 48°C (71-72°C for (R)-enantiomer) | [3][6][7] |
| Boiling Point | 305.1°C at 760 mmHg | [3][6][8] |
| Density | 1.039 g/cm³ | [3][6][8] |
| Flash Point | 128.1°C | [3][8] |
| pKa | 14.36 ± 0.20 (Predicted) | [4] |
| LogP | 3.30 | [3][8] |
| Refractive Index | 1.55 | [3][8] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of cyclohexyl(phenyl)methanol.
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Infrared (IR) Spectroscopy : As a secondary alcohol, its IR spectrum is characterized by a strong, broad O-H stretching absorption in the region of 3300-3600 cm⁻¹, with the specific position depending on the degree of hydrogen bonding.[9] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton on the carbinol carbon (CH-OH) is deshielded by the adjacent oxygen and will appear in the 3.4 to 4.5 δ range.[9] The protons of the phenyl group will resonate in the aromatic region (typically 7.0-7.5 δ), while the protons of the cyclohexyl ring will produce complex signals in the aliphatic region (typically 1.0-2.0 δ).
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¹³C NMR : The carbon atom bonded to the hydroxyl group is significantly deshielded, with its signal appearing in the 50 to 80 δ range.[9]
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Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (190.28). The fragmentation pattern will be influenced by the stable benzyl and cyclohexyl cations that can be formed.
Synthesis and Chemical Reactivity
The chemical utility of cyclohexyl(phenyl)methanol is rooted in its accessible synthesis routes and the versatile reactivity of its secondary alcohol functional group.
Established Synthetic Routes
The most common and efficient method for synthesizing cyclohexyl(phenyl)methanol is through the nucleophilic addition of a Grignard reagent to a ketone precursor.[1]
This protocol describes the synthesis via the reaction of phenylmagnesium bromide with cyclohexyl(phenyl)methanone.
Step 1: Grignard Reagent Formation
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In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled.
Step 2: Nucleophilic Addition
-
Cool the flask containing the Grignard reagent in an ice bath (0°C).
-
Dissolve cyclohexyl(phenyl)methanone in anhydrous diethyl ether.
-
Slowly add the ketone solution to the Grignard reagent with continuous stirring. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.[1]
Step 3: Acidic Workup
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the intermediate alkoxide to yield the final alcohol product.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Grignard synthesis of cyclohexyl(phenyl)methanol.
Core Reactivity
The reactivity of cyclohexyl(phenyl)methanol is dominated by its secondary hydroxyl group, though the steric bulk of the adjacent cyclohexyl and phenyl rings can influence reaction kinetics, sometimes slowing reactions but also enhancing selectivity.[1]
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Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using common oxidizing agents such as chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).[1] This transformation is fundamental in multi-step syntheses where the ketone is a required intermediate.
-
Substitution : The hydroxyl group can be substituted by other functional groups, such as halides. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[1]
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Esterification : In the presence of an acid catalyst, cyclohexyl(phenyl)methanol reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[1] The rate of this reaction can be influenced by the steric hindrance around the hydroxyl group.[1]
Caption: Key chemical transformations of cyclohexyl(phenyl)methanol.
Applications in Research and Development
Cyclohexyl(phenyl)methanol serves as a pivotal building block in several areas of chemical R&D.
-
Pharmaceutical Synthesis : Its structure is a precursor in the synthesis of various therapeutic agents. The lipophilic character imparted by the cyclohexyl and phenyl groups can be leveraged to enhance biological activity and membrane permeability.[1] For instance, it is a known precursor in the synthesis of certain derivatives that exhibit affinity for benzodiazepine receptors.[1][5] The development of methods for its chiral synthesis is of particular interest, as stereochemistry is often critical for pharmacological activity.[1]
-
Fine Chemical Intermediate : The versatile reactivity of the hydroxyl group allows it to be a starting point for a diverse array of more complex molecules used in various industries.[1]
-
Agrochemicals : The molecular scaffold of cyclohexyl(phenyl)methanol and its derivatives is utilized in the development of new pesticides and herbicides, where modifications can be made to target specific biological pathways in pests.[1]
Safety and Handling
Proper handling of cyclohexyl(phenyl)methanol is essential to ensure laboratory safety.
-
Hazard Identification : According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10][11]
-
Toxicological Information : An intravenous LD50 (lethal dose, 50% kill) in mice has been reported as 100 mg/kg.[3] However, comprehensive toxicological properties have not been thoroughly investigated.[12] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3]
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Handling and PPE : Use in a well-ventilated area is recommended.[3][4] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn to avoid skin and eye contact.[3][4] In case of contact, flush the affected area with plenty of water.[3]
-
Stability and Storage : The compound is generally stable but is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4]
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